

An In-depth Technical Guide to Acetobromo- α -D-galactose: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-Galactopyranosyl bromide, tetraacetate

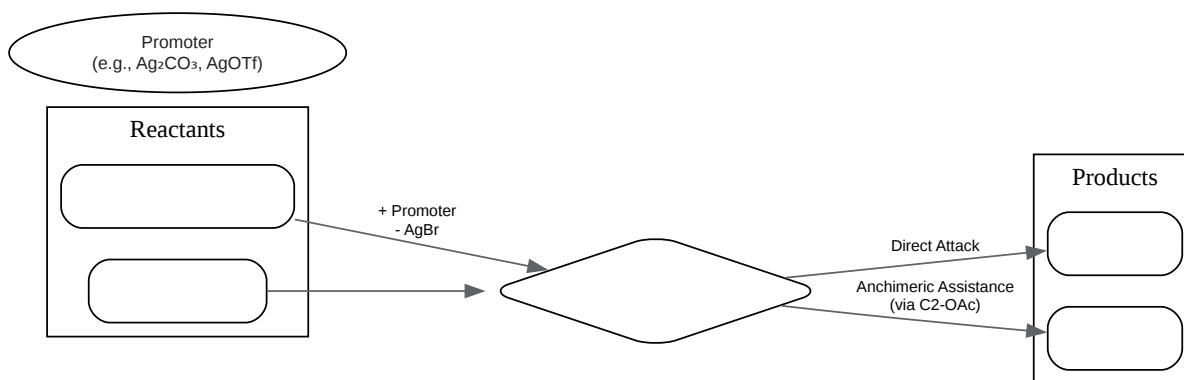
Cat. No.: B013513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetobromo- α -D-galactose (2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate chemistry. The document details its chemical structure, stereochemistry, and physical properties. Furthermore, it presents representative experimental protocols for its synthesis, purification, and characterization, alongside its primary application in the Koenigs-Knorr glycosylation reaction for the formation of α - and β -galactosides. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.


Chemical Structure and Stereochemistry

Acetobromo- α -D-galactose, also known as 2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair conformation, and the stereochemistry of the substituents is crucial for its reactivity and the stereochemical outcome of glycosylation reactions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetoxy-6-bromo-2-yl]methyl acetate[1].

The key stereochemical features are:

- D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.
- Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from the glucose analogue where it is equatorial.
- α -anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric configuration is typically confirmed by ^1H NMR spectroscopy, where the coupling constant between H1 and H2 ($J_{1,2}$) is characteristically around 4 Hz for the α -anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)OC[C@@H]1--INVALID-LINK--Br)OC(=O)C)OC(=O)C)OC(=O)C[1].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Acetobromogalactose | C14H19BrO9 | CID 2734143 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetobromo- α -D-galactose: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013513#chemical-structure-and-stereochemistry-of-acetobromo-d-galactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com